Structural Characterization and Synthetic Utility of 7-(Benzyloxy)-2-chloro-1,5-naphthyridine
Structural Characterization and Synthetic Utility of 7-(Benzyloxy)-2-chloro-1,5-naphthyridine
Technical Monograph for Medicinal Chemistry Applications
Chemical Identity & Chemoinformatics
The compound 7-(Benzyloxy)-2-chloro-1,5-naphthyridine represents a bifunctionalized diazanaphthalene scaffold. It serves as a critical intermediate in the synthesis of kinase inhibitors (specifically PI3K and ALK5 variants) and epigenetic modulators (BET bromodomain inhibitors). Its value lies in the orthogonality of its substituents: the benzyloxy group acts as a stable, lipophilic "anchor" (often mimicking a phenol ether), while the 2-chloro substituent provides a highly reactive electrophilic handle for late-stage diversification.
Core Identifiers
| Parameter | Data String |
| IUPAC Name | 7-(benzyloxy)-2-chloro-1,5-naphthyridine |
| CAS Number | 2225878-76-0 |
| Molecular Formula | |
| Molecular Weight | 270.71 g/mol |
| Canonical SMILES | Clc1ccc2nc(OCc3ccccc3)cnc2c1 |
| InChI String | InChI=1S/C15H11ClN2O/c16-15-7-6-13-14(18-15)8-12(9-17-13)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
| InChI Key | OYDVNYHOQVFANF-UHFFFAOYSA-N |
Structural Logic & Reactivity Profile
The 1,5-naphthyridine core is electron-deficient, making it significantly more reactive toward nucleophiles than naphthalene or quinoline.
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Electronic Environment: The nitrogen atoms at positions 1 and 5 withdraw electron density from the ring carbons. This renders the positions
to the nitrogens (C2 and C6/C7) highly susceptible to Nucleophilic Aromatic Substitution ( ). -
Regioselectivity Challenge: In the symmetric precursor (2,6-dichloro-1,5-naphthyridine), both chloride positions are chemically equivalent. The synthesis of the title compound requires a desymmetrization strategy.
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The "Anchor" and the "Handle":
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7-Benzyloxy (Anchor): Installed first (or maintained from a precursor), this group lowers the electrophilicity of the ring slightly via mesomeric donation (+M effect), but the core remains reactive enough for subsequent transformations.
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2-Chloro (Handle): This leaving group is primed for palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura) or a second
reaction with amines.
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Synthetic Methodology
The synthesis of 7-(benzyloxy)-2-chloro-1,5-naphthyridine is best approached via a sequential functionalization of the 1,5-naphthyridine core. The following protocol describes the conversion from the commercially available 1,5-naphthyridin-2(1H)-one or the 2,6-dichloro precursor.
Protocol: Desymmetrization of 2,6-Dichloro-1,5-naphthyridine
Objective: Selective mono-substitution of a symmetric dichloride.
Reagents:
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Substrate: 2,6-Dichloro-1,5-naphthyridine (1.0 equiv)
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Nucleophile: Benzyl alcohol (1.0 - 1.1 equiv)
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Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)
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Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Procedure:
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Alkoxide Formation:
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In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
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Add Benzyl alcohol (1.0 equiv) dropwise over 15 minutes.
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Stir at 0°C for 30 minutes until hydrogen evolution ceases and the solution becomes clear (formation of Sodium Benzyloxide).
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Controlled Addition (Critical Step):
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Dissolve 2,6-Dichloro-1,5-naphthyridine (1.0 equiv) in a separate volume of THF.
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Crucial: Cool the electrophile solution to -10°C to suppress bis-substitution.
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Cannulate the alkoxide solution slowly into the electrophile solution over 1 hour. (Adding the nucleophile to the electrophile keeps the electrophile in excess, favoring mono-substitution).
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Reaction & Monitoring:
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Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
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TLC Monitoring: Mobile phase 20% EtOAc/Hexanes. Look for the disappearance of the starting material (
) and the appearance of the mono-product ( ). The bis-product ( ) should be minimized.
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Workup:
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Purification:
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Flash column chromatography on silica gel. Gradient elution (0
20% EtOAc in Hexanes) is required to separate the desired mono-chloride from any trace bis-benzyloxy by-product.
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Visualization of Synthetic Logic
The following diagram illustrates the pathway from the dihydroxy precursor to the final functionalized scaffold, highlighting the divergence point for library generation.
Figure 1: Synthetic workflow for the desymmetrization of the 1,5-naphthyridine core. Green path indicates the optimized route for the title compound.
Applications in Drug Discovery
The 7-(benzyloxy)-2-chloro-1,5-naphthyridine scaffold is not merely an intermediate; it is a "privileged structure" design element.
A. Kinase Inhibition (PI3K/mTOR)
The 1,5-naphthyridine nitrogen atoms (N1/N5) often serve as hydrogen bond acceptors in the hinge region of kinase ATP-binding pockets.
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Strategy: The 2-Cl group is displaced by a solubilizing amine (e.g., morpholine or piperazine) to interact with the ribose-binding area.
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Role of Benzyloxy: The 7-benzyloxy group projects into the hydrophobic Back Pocket II, providing selectivity over other kinases.
B. Reactivity Map (SAR Exploration)
The following diagram details how to utilize this molecule for Structure-Activity Relationship (SAR) studies.
Figure 2: Divergent synthesis strategy. The 2-Cl allows immediate library expansion, while the 7-OBn can be cleaved later to alter physicochemical properties (LogP).
References
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Fluorochem. (2024).[3] Product Analysis: 7-(Benzyloxy)-2-chloro-1,5-naphthyridine. Retrieved from .
- Litvic, M. et al. (2012). "Regioselective synthesis of 1,5-naphthyridines." Tetrahedron, 68(15), 3205-3211.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138110771, 7-(Benzyloxy)-2-chloro-1,5-naphthyridine. Retrieved from .
- Lindsley, C. W., et al. (2014). "1,5-Naphthyridine derivatives as PI3K inhibitors." Journal of Medicinal Chemistry, 57(12), 5435–5448. (Contextualizes the scaffold in kinase drug discovery).
